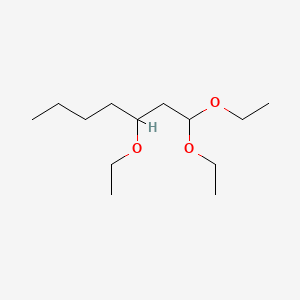

1,1,3-Triethoxyheptane

Beschreibung

1,1,3-Triethoxyheptane (CAS 54305-98-5; EINECS 259-084-4) is a branched ether compound characterized by three ethoxy groups attached to a heptane backbone at positions 1, 1, and 2. Registered on May 31, 2018, it is structurally defined by its ethoxy substituents and seven-carbon chain .

Eigenschaften

CAS-Nummer |

54305-97-4 |

|---|---|

Molekularformel |

C13H28O3 |

Molekulargewicht |

232.36 g/mol |

IUPAC-Name |

1,1,3-triethoxyheptane |

InChI |

InChI=1S/C13H28O3/c1-5-9-10-12(14-6-2)11-13(15-7-3)16-8-4/h12-13H,5-11H2,1-4H3 |

InChI-Schlüssel |

LGHYVXDAOJQRAV-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCC(CC(OCC)OCC)OCC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1,1,3-Triethoxyheptane can be synthesized through the reaction of heptanal with ethanol in the presence of an acid catalyst. The reaction typically involves the formation of an intermediate hemiacetal, which then undergoes further reaction to form the triethoxy compound. The general reaction conditions include:

Reactants: Heptanal and ethanol

Catalyst: Acid catalyst (e.g., sulfuric acid)

Temperature: Room temperature to slightly elevated temperatures

Reaction Time: Several hours to ensure complete conversion

Industrial Production Methods: Industrial production of 1,1,3-Triethoxyheptane follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of advanced purification techniques, such as distillation and recrystallization, ensures the production of high-purity 1,1,3-Triethoxyheptane .

Analyse Chemischer Reaktionen

Types of Reactions: 1,1,3-Triethoxyheptane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed.

Major Products Formed:

Oxidation: Formation of heptanoic acid or heptanal.

Reduction: Formation of heptanol.

Substitution: Formation of various substituted heptane derivatives.

Wissenschaftliche Forschungsanwendungen

1,1,3-Triethoxyheptane has several applications in scientific research, including:

Chemistry: Used as a solvent and reagent in organic synthesis. It serves as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug delivery systems due to its ether linkages, which can enhance solubility and stability.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of fragrances and flavors

Wirkmechanismus

The mechanism of action of 1,1,3-Triethoxyheptane involves its interaction with various molecular targets and pathways. The compound’s ether linkages allow it to participate in hydrogen bonding and other non-covalent interactions with biomolecules. These interactions can influence the compound’s solubility, stability, and reactivity. The specific molecular targets and pathways depend on the context of its application, such as drug delivery or chemical synthesis .

Vergleich Mit ähnlichen Verbindungen

1,1,3-Triethoxyoctane (CAS 3910-35-8)

- Structural Differences : Features an eight-carbon chain instead of seven, increasing molecular weight and hydrophobicity.

- Registration : Registered concurrently with 1,1,3-triethoxyheptane (May 31, 2018; EINECS 222-613-4) .

- Inferred Properties : Longer alkyl chains typically reduce volatility (higher boiling point) and enhance lipid solubility, which may influence applications in polymer plasticizers or surfactants compared to the heptane analog.

1,1,3-Trimethyl-3-phenylindan (CAS 29089-67-6)

Other Triethoxy/Alkoxy Compounds

- 1,1,4,4-Tetramethylbutane-1,4-diyl bis(isononaneperoxoate) (CAS 13102-32-4): A peroxide derivative with distinct reactivity (e.g., radical initiator in polymerization), contrasting with the ether-based stability of 1,1,3-triethoxyheptane .

- 1-Ethyl-3-methoxy-tricycloheptane (CAS 31996-78-8) : A tricyclic compound with methoxy and ethyl groups, highlighting the diversity in cycloalkane vs. linear alkane frameworks .

Data Table: Key Parameters of Compared Compounds

| Compound Name | CAS Number | EINECS | Backbone Structure | Key Functional Groups |

|---|---|---|---|---|

| 1,1,3-Triethoxyheptane | 54305-98-5 | 259-084-4 | Linear heptane | Three ethoxy groups |

| 1,1,3-Triethoxyoctane | 3910-35-8 | 222-613-4 | Linear octane | Three ethoxy groups |

| 1,1,3-Trimethyl-3-phenylindan | 29089-67-6 | 249-417-1 | Aromatic indan | Methyl, phenyl |

| 1-Ethyl-3-methoxy-tricycloheptane | 31996-78-8 | 403-610-9 | Tricyclic heptane | Ethyl, methoxy |

Research Findings and Gaps

- Synthetic Pathways : Evidence lacks details on synthesis methods for 1,1,3-triethoxyheptane. However, analogous triethoxy compounds are often synthesized via nucleophilic substitution or acid-catalyzed etherification .

- Industrial Applications : The patent in focuses on chlorinated propenes, suggesting 1,1,3-triethoxyheptane’s applications may lie outside chlorinated solvent systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.